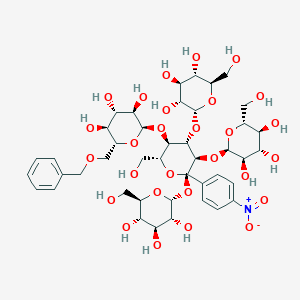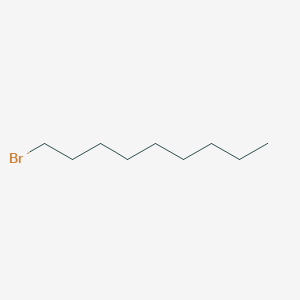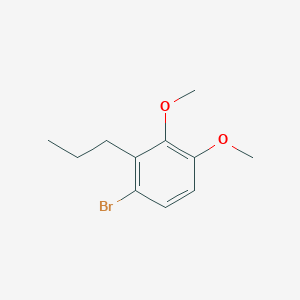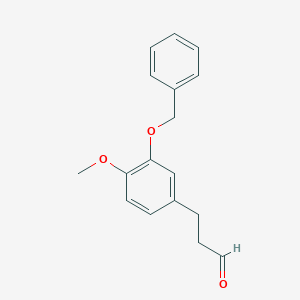
3-(4-Methoxy-3-phenylmethoxyphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of celastrol methyl ester involves several enzymatic steps. Initially, the precursor compound cangoronine undergoes a series of transformations facilitated by P450 enzymes, which remove the β-formyl group at carbon C-5. Subsequently, a methyltransferase enzyme methylates the carboxylic group at carbon C-29, resulting in the formation of celastrol methyl ester .
Industrial Production Methods: Industrial production of celastrol methyl ester typically involves extraction from plant sources, followed by purification processes. The extraction process may include solvent extraction, chromatography, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Celastrol methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize celastrol methyl ester.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinone derivatives, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Celastrol methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid biosynthesis and chemical transformations.
Biology: The compound is investigated for its role in modulating various biological pathways, including apoptosis and autophagy.
Medicine: Celastrol methyl ester shows promise in treating cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
Celastrol methyl ester exerts its effects through multiple molecular targets and pathways:
Inhibition of HSP90: By inhibiting HSP90, celastrol methyl ester induces the heat shock response, leading to the production of protective heat shock proteins.
NF-κB Pathway: The compound inhibits the activation of NF-κB, a key regulator of inflammation and immune responses.
NADPH Oxidase Inhibition: Celastrol methyl ester directly inhibits NADPH oxidase enzymes, reducing reactive oxygen species (ROS) production.
Comparaison Avec Des Composés Similaires
Celastrol methyl ester is unique among triterpenoids due to its specific quinone methide structure and diverse pharmacological activities. Similar compounds include:
Celastrol methyl ester stands out due to its reversible inhibition of monoacylglycerol lipase (MGL) and its broad spectrum of biological activities .
Propriétés
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-16-10-9-14(8-5-11-18)12-17(16)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMUDGNASAYKKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)

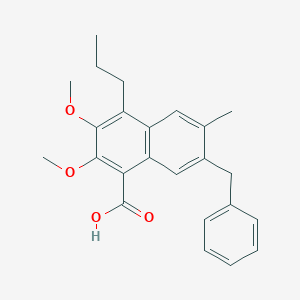
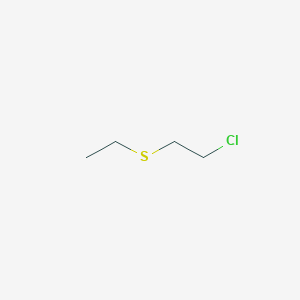
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
